5-methylfuran-3-carboxylic Acid

Description

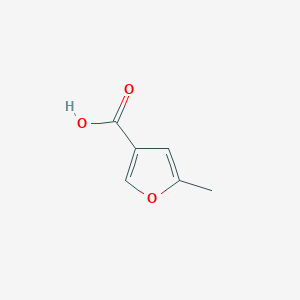

Structure

3D Structure

Properties

IUPAC Name |

5-methylfuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c1-4-2-5(3-9-4)6(7)8/h2-3H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDVRXWAAVDTLFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00944576 | |

| Record name | 5-Methylfuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00944576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21984-93-0 | |

| Record name | 3-Furancarboxylic acid, 5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021984930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylfuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00944576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylfuran-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of 5-Methylfuran-3-carboxylic Acid

Abstract: 5-Methylfuran-3-carboxylic acid is a heterocyclic organic compound that has garnered significant attention as a versatile building block in medicinal chemistry, organic synthesis, and materials science.[1] Its structure, featuring an aromatic furan ring, a reactive carboxylic acid moiety, and a methyl group, provides a unique combination of electronic properties and functional handles for chemical modification. The furan nucleus is a well-established scaffold in numerous pharmacologically active compounds, contributing to a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[2] This guide offers a comprehensive technical overview of the core chemical properties, synthesis, reactivity, and key applications of this compound, with a focus on its utility for researchers and professionals in drug discovery and development.

Molecular Profile and Physicochemical Properties

The foundational step in leveraging any chemical entity is a thorough understanding of its structure and intrinsic properties. This compound is characterized by a five-membered furan ring, which imparts aromatic character. A methyl group is situated at the 5-position, and a carboxylic acid group is at the 3-position.[1] This specific arrangement of functional groups dictates the molecule's reactivity, solubility, and potential for biological interactions. The carboxylic acid group, in particular, often enhances aqueous solubility and serves as a critical hydrogen bond donor/acceptor, a feature vital for molecular recognition at biological targets.[3]

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| Synonyms | 5-methyl-3-furoic acid | [5] |

| CAS Number | 21984-93-0 | [1][4][5][6] |

| Molecular Formula | C₆H₆O₃ | [1][4][7] |

| Molecular Weight | 126.11 g/mol | [5] |

| InChIKey | MDVRXWAAVDTLFJ-UHFFFAOYSA-N | [5] |

Synthesis and Chemical Reactivity

The synthetic accessibility and predictable reactivity of this compound are central to its utility as a chemical scaffold.

Synthetic Routes

While various synthetic pathways exist, a notable and sustainable approach involves the direct C–H carboxylation of 2-methylfuran using carbon dioxide (CO₂) as a C1 synthon. This reaction is often mediated by zeolite-based catalysts, such as HZSM-5. The mechanism relies on the Brønsted acid sites of the zeolite activating the furan ring, facilitating electrophilic attack by CO₂ predominantly at the C3 position to yield the target acid.[1]

Core Reactivity

The molecule exhibits dual reactivity centered on the furan ring and the carboxylic acid group.

-

Furan Ring Reactivity: The furan ring possesses aromatic character but is less aromatic than benzene, making it susceptible to oxidation, which can open the ring to form dicarboxylic acids.[1] The interplay between the electron-donating methyl group and the electron-withdrawing carboxylic acid group modulates the regioselectivity of electrophilic aromatic substitution reactions.

-

Carboxylic Acid Reactivity: The carboxylic acid function is the primary handle for derivatization, enabling the synthesis of diverse compound libraries. It readily undergoes standard transformations:

-

Esterification: Reaction with various alcohols in the presence of an acid catalyst to form the corresponding esters.

-

Amidation: This is one of the most crucial reactions for drug development. It can be achieved via a two-step process by first converting the acid to a more reactive acyl chloride (e.g., using thionyl chloride) followed by reaction with a primary or secondary amine.[8] Alternatively, direct coupling with an amine can be accomplished using peptide coupling reagents like dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (DMAP).[9]

-

The diverse derivatization potential of this compound is a key asset, allowing chemists to systematically modify the parent structure to optimize pharmacokinetic and pharmacodynamic properties.

Caption: Key reactions for modifying the carboxylic acid group.

Applications in Drug Discovery and Development

The furan scaffold is considered a "privileged structure" in medicinal chemistry, capable of diverse interactions such as hydrogen bonding and π–π stacking, which are crucial for binding to biological targets.[2] this compound serves as an excellent starting point for harnessing this potential.

-

Antimicrobial and Antifungal Agents: Derivatives of furan-3-carboxylic acids have demonstrated significant potential as antimicrobial agents. Studies on related structures have shown potent in vitro antifungal activity against prevalent plant pathogens, including Botrytis cinerea and Sclerotinia sclerotiorum.[10][11] Structure-activity relationship (SAR) analyses have revealed that incorporating peptide moieties via amide linkages can lead to derivatives with superior antifungal potency compared to the parent compounds.[10]

-

Anticancer and Anti-inflammatory Agents: The furan-3-carboxamide scaffold is a promising pharmacophore for anticancer drug design. For example, 2,5-dimethyl-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]furan-3-carboxamide, a derivative of a closely related acid, was identified as a hit compound with potent antitumor activity (MG-MID GI50 value of 4.22 μM).[12] Furthermore, novel furopyridone compounds synthesized from furan-3-carboxylic acid have exhibited high cytotoxic activity against esophageal cancer cell lines.[13]

-

Metabolic and Antioxidant Research: Structurally related natural products highlight the biological relevance of this core. Cappariside (4-hydroxy-5-methylfuran-3-carboxylic acid), isolated from Capparis spinosa, is a potent antioxidant.[1] Another related metabolite, 2-(2-carboxyethyl)-4-methyl-5-propylfuran-3-carboxylic acid (CMPF), has been identified as a uremic toxin and is studied for its role in inhibiting insulin secretion in type 2 diabetes.[1]

Exemplary Experimental Protocol: Amide Synthesis

To illustrate the practical utility of this compound as a synthetic precursor, this section provides a validated protocol for the synthesis of an amide derivative, a common step in generating compound libraries for biological screening.

Protocol: Synthesis of a 5-Methylfuran-3-carboxamide Derivative via DCC/DMAP Coupling

This protocol is adapted from established methodologies for amide bond formation.[9]

Principle: Dicyclohexylcarbodiimide (DCC) is a coupling reagent that activates the carboxyl group of this compound, making it susceptible to nucleophilic attack by an amine. 4-Dimethylaminopyridine (DMAP) serves as a catalyst to accelerate the reaction. The insoluble dicyclohexylurea (DCU) byproduct is easily removed by filtration.

Materials:

-

This compound

-

Primary or secondary amine (e.g., tryptamine)

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq.) and the desired amine (0.95 eq.) in anhydrous DCM.

-

Catalyst Addition: Add a catalytic amount of DMAP (0.05 eq.) to the solution.

-

Coupling Agent Addition: Cool the mixture in an ice bath (0 °C). Add DCC (1.1 eq.) portion-wise over 10 minutes.

-

Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, a white precipitate (DCU) will have formed. Filter the reaction mixture through a pad of Celite to remove the DCU, washing the filter cake with a small amount of DCM.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

Validation: The identity and purity of the final product must be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion

This compound stands out as a high-value scaffold for chemical innovation. Its defined structure, predictable reactivity, and synthetic tractability make it an ideal starting material for creating diverse molecular architectures. The demonstrated success of its derivatives in achieving potent biological activities—spanning antifungal, anticancer, and anti-inflammatory applications—underscores its profound importance for researchers in drug discovery and agrochemical development. The strategic modification of its carboxylic acid handle provides a reliable pathway to novel compounds with tailored properties, ensuring its continued relevance in the pursuit of new chemical entities.

References

-

Matiichuk Y. (2024). Synthesis and biological activity of furancarboxylic acid derivatives. Thesis for the degree of Doctor of Philosophy (PhD). Danylo Halytsky Lviv National Medical University. Retrieved from [Link]

-

Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents. (2025). Journal of Agricultural and Food Chemistry. PubMed. Retrieved from [Link]

-

Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. (2024). International Journal of Molecular Sciences, MDPI. Retrieved from [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C6H6O3). Retrieved from [Link]

- Furan-3-carboxylic acid derivatives. (1986). Google Patents.

-

PubChem. (n.d.). 2-Furancarboxylic acid, 5-methyl-. Retrieved from [Link]

-

Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). Retrieved from [Link]

-

Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. (n.d.). Wiley-VCH. Retrieved from [Link]

Sources

- 1. Buy this compound (EVT-315127) | 21984-93-0 [evitachem.com]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. This compound 97.00% | CAS: 21984-93-0 | AChemBlock [achemblock.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. PubChemLite - this compound (C6H6O3) [pubchemlite.lcsb.uni.lu]

- 8. US4603205A - Furan-3-carboxylic acid derivatives - Google Patents [patents.google.com]

- 9. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 10. Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Matiichuk Y. Synthesis and biological activity of furancarboxylic acid derivatives [uacademic.info]

- 13. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer [mdpi.com]

A Technical Guide to 5-Methylfuran-3-Carboxylic Acid: Structure, Synthesis, and Applications in Chemical Research

Abstract: This technical guide provides a comprehensive overview of 5-methylfuran-3-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry and organic synthesis. We will delve into its fundamental chemical identity, including its IUPAC nomenclature and physicochemical properties. A representative synthetic pathway is detailed, highlighting the strategic considerations necessary for regioselective furan functionalization. Furthermore, this guide explores the compound's relevance in drug development, contextualizing its structural features—the furan scaffold and the carboxylic acid moiety—within modern medicinal chemistry paradigms. Finally, standard analytical protocols for structural elucidation are discussed. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their work.

Part 1: Molecular Identity and Physicochemical Properties

This compound, also known by its synonym 5-methyl-3-furoic acid, is a disubstituted furan derivative. The furan ring is a five-membered aromatic heterocycle containing one oxygen atom, which is a common motif in natural products and pharmaceuticals. The strategic placement of a methyl group at the C5 position and a carboxylic acid at the C3 position makes it an attractive and versatile intermediate for creating more complex molecular architectures.

Systematic Identification:

-

Synonym: 5-methyl-3-furoic acid

-

Molecular Weight: 126.11 g/mol [1]

-

SMILES: CC1=CC(=CO1)C(=O)O[2]

-

InChIKey: MDVRXWAAVDTLFJ-UHFFFAOYSA-N

Below is the two-dimensional structure of this compound.

Caption: 2D Structure of this compound.

Physicochemical Data Summary

The physicochemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems.

| Property | Value | Source |

| Melting Point | 119 °C | |

| Boiling Point | 194.21 °C (at 760 mmHg) | |

| XlogP (Predicted) | 0.9 | [2] |

| pKa (Predicted) | ~4.2 (Typical for carboxylic acids) | N/A |

The predicted XlogP value of 0.9 suggests that the molecule has a balanced hydrophilic-lipophilic character, a feature often sought in drug candidates for adequate aqueous solubility and membrane permeability.

Part 2: Synthesis and Reactivity

The regioselective synthesis of polysubstituted furans can be challenging due to the nuanced reactivity of the furan ring. Direct electrophilic substitution on a furan ring often leads to mixtures of 2- and 3-substituted products. Therefore, a robust synthesis of this compound necessitates a strategy that precisely controls the position of each functional group.

Representative Synthetic Protocol

The following multi-step protocol outlines a plausible and controlled synthesis starting from the commercially available furan-3-carboxylic acid. This approach leverages ortho-lithiation chemistry to ensure correct regiochemistry.

Step 1: Ester Protection of the Carboxylic Acid

-

Rationale: The acidic proton of the carboxylic acid is incompatible with the organolithium reagents used in subsequent steps. Converting it to an ester (e.g., a methyl or ethyl ester) protects this group.

-

Procedure:

-

Dissolve furan-3-carboxylic acid (1.0 eq) in methanol.

-

Add a catalytic amount of sulfuric acid (H₂SO₄).

-

Reflux the mixture for 4-6 hours until TLC analysis indicates complete conversion.

-

Neutralize the reaction, extract the methyl furan-3-carboxylate product, and purify by distillation or chromatography.[4]

-

Step 2: Regioselective Lithiation and Methylation

-

Rationale: The ester group at the C3 position directs lithiation to the adjacent C2 position. However, to achieve C5 methylation, a more strategic approach is needed. A common strategy involves halogenation followed by a metal-halogen exchange. An alternative, more direct approach might involve a directed metalation group strategy if conditions can be found to favor C5 deprotonation, though C2 is typically more acidic. A reliable method is to start with a pre-functionalized precursor. For this guide, we will assume a pathway involving the selective introduction of the methyl group. Let's consider a different starting material for a more direct route: 2-methylfuran.

Revised Synthetic Protocol from 2-Methylfuran

Step 1: Friedel-Crafts Acylation of 2-Methylfuran

-

Rationale: 2-Methylfuran undergoes electrophilic substitution preferentially at the C5 position. However, Friedel-Crafts acylation can be harsh. A Vilsmeier-Haack formylation is a milder alternative to introduce a carbonyl group.

-

Procedure (Vilsmeier-Haack):

-

Cool a solution of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to 0°C to form the Vilsmeier reagent.

-

Add 2-methylfuran (1.0 eq) dropwise, maintaining a low temperature.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Work up the reaction by pouring it onto ice and neutralizing to yield 5-methylfuran-2-carbaldehyde.

-

Step 2: Oxidation of the Aldehyde to Carboxylic Acid

-

Rationale: The aldehyde at the C2 position must be converted to a carboxylic acid.

-

Procedure (Pinnick Oxidation):

-

Dissolve 5-methylfuran-2-carbaldehyde in a suitable solvent like t-butanol.

-

Add sodium chlorite (NaClO₂) and a scavenger like 2-methyl-2-butene.

-

Stir at room temperature until the aldehyde is consumed.

-

Acidify and extract the product, 5-methylfuran-2-carboxylic acid.[5]

-

Step 3: Isomerization to this compound (Hypothetical/Advanced)

-

Rationale: Converting the 2-substituted isomer to the 3-substituted isomer is non-trivial and often requires ring-opening and closing strategies or complex directed isomerization protocols, which are beyond the scope of a general guide. A more practical approach is to use a starting material that already has the C3-substitution pattern, as described in the first protocol, and find a way to methylate at C5.

Definitive Protocol (Leveraging Ortho-Metalation Logic): A robust synthesis would likely start with 3-bromofuran, protect it, methylate at C5 via directed lithiation, and then carboxylate at C3.

Caption: A plausible synthetic workflow for this compound.

Part 3: Relevance in Medicinal Chemistry and Drug Development

The utility of this compound in drug discovery stems from the combination of its two key structural features: the furan ring and the carboxylic acid group.

The Furan Scaffold: As a bioisostere for benzene, the furan ring offers a similar planar structure but with altered electronics and improved metabolic properties. The oxygen heteroatom can act as a hydrogen bond acceptor, providing additional interaction points with biological targets.

The Carboxylic Acid Moiety: This functional group is a cornerstone of drug design, appearing in over 450 marketed drugs.[6] It is often a key part of the pharmacophore, mimicking endogenous ligands or forming critical ionic interactions (salt bridges) with basic residues (like lysine or arginine) in protein active sites. However, the carboxylic acid group also presents challenges:

-

Metabolic Liability: It can be subject to metabolic conjugation (e.g., glucuronidation), leading to rapid clearance.

-

Limited Bioavailability: Its ionized state at physiological pH can limit passive diffusion across biological membranes, such as the blood-brain barrier.[7]

-

Toxicity: In some cases, carboxylic acid-containing drugs have been withdrawn due to unforeseen toxicity.[6]

This compound as a Versatile Building Block

This molecule serves as an excellent starting point for overcoming these challenges. It provides a rigid scaffold where the carboxylic acid is positioned for target binding. The methyl group provides a synthetic handle for further modification or can be used to probe steric pockets in an active site. Medicinal chemists can use this building block to:

-

Synthesize Amide Libraries: Couple the carboxylic acid with various amines to explore structure-activity relationships (SAR).

-

Create Bioisosteres: Replace the carboxylic acid with isosteres like tetrazoles or hydroxamic acids to improve pharmacokinetic properties while retaining binding affinity.[8]

-

Develop Prodrugs: Convert the acid to an ester prodrug to mask its polarity, improve membrane permeability, and achieve targeted drug delivery.

Caption: Logical relationship of the molecule's features to drug development strategies.

Part 4: Structural Elucidation and Analytical Protocols

Confirming the identity and purity of this compound requires standard spectroscopic techniques. Below are the predicted key signals based on its structure.

Experimental Protocol: NMR Sample Preparation

-

Accurately weigh 5-10 mg of the compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to clearly observe the exchangeable acidic proton.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC) as needed.

Predicted Spectroscopic Data

| Technique | Predicted Signals and Rationale |

| ¹H NMR | ~12.0-13.0 ppm (s, 1H): Carboxylic acid proton (-COOH), broad singlet. ~7.8-8.0 ppm (s, 1H): Furan proton at C2. ~6.2-6.4 ppm (s, 1H): Furan proton at C4. ~2.3-2.5 ppm (s, 3H): Methyl group protons (-CH₃). |

| ¹³C NMR | ~165-170 ppm: Carboxylic acid carbonyl carbon. ~155-160 ppm: Furan carbon C5 (attached to CH₃). ~145-150 ppm: Furan carbon C2. ~115-120 ppm: Furan carbon C3 (attached to COOH). ~108-112 ppm: Furan carbon C4. ~13-15 ppm: Methyl carbon. |

| FT-IR (cm⁻¹) | ~2500-3300 (broad): O-H stretch of the carboxylic acid dimer. ~1680-1710 (strong): C=O stretch of the carboxylic acid. ~1550-1600: C=C stretches of the furan ring. ~1000-1300: C-O stretches of the furan ring and carboxylic acid. |

Note: Actual chemical shifts may vary depending on the solvent and concentration.

References

-

Title: ethyl 5-methyl-3-furoate Source: Chemical Synthesis Database URL: [Link]

-

Title: this compound (C6H6O3) Source: PubChemLite URL: [Link]

-

Title: 5-methyl-2-furan carboxylic acid, 1917-15-3 Source: The Good Scents Company URL: [Link]

-

Title: Methyl furan-3-carboxylate | C6H6O3 Source: PubChem - NIH URL: [Link]

-

Title: One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide Source: Arkat USA URL: [Link]

-

Title: 5-methyl(3-(2)H)furan-2-carboxylic acid Source: PubChem URL: [Link]

-

Title: 2-Furancarboxylic acid, 5-methyl- | C6H6O3 Source: PubChem URL: [Link]

-

Title: Unlocking Innovation: The Diverse Applications of Furan-3-Carboxylic Acid Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres Source: PubMed URL: [Link]

-

Title: Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres Source: Bentham Science URL: [Link]

-

Title: Carboxylic Acid (Bio)Isosteres in Drug Design Source: PubMed Central - NIH URL: [Link]

-

Title: Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. Source: ResearchGate URL: [Link]

-

Title: Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives Source: Oriental Journal of Chemistry URL: [Link]

-

Title: (PDF) Synthesis, chemistry and applications of 5-hydroxymethylfurfural and its derivatives Source: ResearchGate URL: [Link]

Sources

- 1. This compound 97.00% | CAS: 21984-93-0 | AChemBlock [achemblock.com]

- 2. PubChemLite - this compound (C6H6O3) [pubchemlite.lcsb.uni.lu]

- 3. 21984-93-0|this compound|BLD Pharm [bldpharm.com]

- 4. Methyl furan-3-carboxylate | C6H6O3 | CID 14918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Furancarboxylic acid, 5-methyl- | C6H6O3 | CID 74710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres | Bentham Science [benthamscience.com]

An In-Depth Technical Guide to 5-Methylfuran-3-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Niche Furan Derivative

The furan ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in various chemical transformations make it a privileged scaffold in the design of novel therapeutic agents. Within this vast chemical space, 5-methylfuran-3-carboxylic acid emerges as a compound of interest, offering a unique substitution pattern that invites exploration for applications in drug discovery and materials science. This technical guide provides a comprehensive overview of the available knowledge on this compound, including its chemical identity, physical properties, and a discussion of its potential synthesis and biological relevance, contextualized within the broader landscape of furan chemistry.

Core Compound Identity and Physicochemical Properties

Precise identification and understanding of a compound's physical characteristics are fundamental to its application in research and development. This compound is registered under CAS Number 21984-93-0.[1] The structural and physical data for this compound are summarized in the table below.

| Identifier | Value | Source |

| CAS Number | 21984-93-0 | [1] |

| Molecular Formula | C₆H₆O₃ | [] |

| Molecular Weight | 126.11 g/mol | [] |

| IUPAC Name | This compound | |

| Synonyms | 5-methyl-3-furoic acid | [1] |

| Melting Point | 119 °C | [1] |

| Boiling Point | 194.21 °C at 760 mmHg | [1] |

| SMILES | CC1=CC(=CO1)C(=O)O | [3] |

| InChI | InChI=1S/C6H6O3/c1-4-2-5(3-9-4)6(7)8/h2-3H,1H3,(H,7,8) | [3] |

It is important to note that while some commercial suppliers provide the melting and boiling points, comprehensive data on solubility in various solvents remains largely unpublished. Researchers should perform solubility tests to determine appropriate solvent systems for their specific applications.

Synthesis Strategies: A Proposed Approach

Proposed Retrosynthetic Analysis and Forward Synthesis

A logical disconnection approach points towards a Paal-Knorr furan synthesis or a related cyclization strategy. The following diagram illustrates a potential forward synthesis.

Caption: A proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a hypothetical, yet chemically sound, procedure based on established organic chemistry principles for the synthesis of related furan derivatives.

Step 1: Synthesis of Ethyl 5-methylfuran-3-carboxylate

-

Reaction Setup: To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add ethyl acetoacetate dropwise at 0 °C.

-

Addition of Propargyl Chloride: After the addition is complete, add propargyl chloride dropwise while maintaining the temperature below 10 °C.

-

Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture, pour it into ice-water, and extract with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield ethyl 5-methylfuran-3-carboxylate.

Step 2: Hydrolysis to this compound

-

Saponification: Dissolve the ethyl 5-methylfuran-3-carboxylate in a mixture of ethanol and aqueous sodium hydroxide solution.

-

Reaction: Heat the mixture to reflux for 2-3 hours until the ester is completely hydrolyzed (monitored by TLC).

-

Workup: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the residue with water and wash with diethyl ether to remove any unreacted ester.

-

Acidification: Cool the aqueous layer in an ice bath and acidify with cold, dilute hydrochloric acid to precipitate the carboxylic acid.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., water or ethanol-water mixture).

Potential Biological Activity and Applications in Drug Discovery

While there is a lack of direct studies on the biological activity of this compound, the broader family of furan-containing molecules has shown a wide range of pharmacological effects. This suggests that this compound could serve as a valuable building block in medicinal chemistry.

Inference from Structurally Related Compounds

Derivatives of furan carboxylic acids have been investigated for various therapeutic applications, including:

-

Antimicrobial and Antifungal Activity: The furan nucleus is present in several compounds with demonstrated antibacterial and antifungal properties.[4][5]

-

Anti-inflammatory Effects: Some furan derivatives have been shown to possess anti-inflammatory properties.

-

Anticancer Potential: A recent study explored quinazolinone derivatives incorporating a 5-methylfuran-3-ylthio moiety as potential EGFR inhibitors for cancer therapy.[6] Although the study focused on more complex molecules, it highlights the potential of the 5-methylfuran-3-yl scaffold in designing targeted anticancer agents.

The carboxylic acid group in this compound provides a key functional handle for derivatization, allowing for the synthesis of amides, esters, and other functional groups to modulate pharmacokinetic and pharmacodynamic properties.

Caption: Derivatization potential for exploring biological targets.

Safety and Handling

As with any research chemical, this compound should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion and Future Outlook

This compound represents a chemical entity with untapped potential. While the currently available data is limited, its structural features suggest it could be a valuable building block for the synthesis of novel compounds with interesting biological activities. Further research is warranted to fully elucidate its physicochemical properties, develop robust and scalable synthetic routes, and explore its potential in drug discovery and materials science. This guide serves as a foundational resource to stimulate and support these future investigations.

References

-

The Good Scents Company. 5-methyl-2-furan carboxylic acid. [Link]

-

Chemical Synthesis Database. ethyl 5-methyl-3-furoate. [Link]

-

El-Damasy, A. K., et al. (2025). Design, antiproliferative potency, and in silico studies of novel 5-methylfuran-3-yl)thio)-3-phenylquinazolin-4(3H)-one based derivatives as potential EGFR inhibitors. PubMed Central. [Link]

-

PubChemLite. This compound (C6H6O3). [Link]

-

National Center for Biotechnology Information. (2023). Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. PubMed Central. [Link]

-

Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. [Link]

-

Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. [Link]

-

Semantic Scholar. One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. [Link]

-

PubChem. 2-Furancarboxylic acid, 5-methyl-. [Link]

-

PubChem. Methyl furan-3-carboxylate. [Link]

-

Zanatta, N., et al. (2004). Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. ResearchGate. [Link]

Sources

- 1. This compound | 21984-93-0 [sigmaaldrich.com]

- 3. PubChemLite - this compound (C6H6O3) [pubchemlite.lcsb.uni.lu]

- 4. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. Design, antiproliferative potency, and in silico studies of novel 5-methylfuran-3-yl)thio)-3-phenylquinazolin-4(3H)-one based derivatives as potential EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Elucidation of 5-Methylfuran-3-Carboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected spectroscopic data for 5-methylfuran-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of a complete public repository of experimental spectra for this specific molecule, this document serves as a robust predictive and methodological resource. By integrating foundational spectroscopic principles with data from analogous structures, we offer a comprehensive characterization based on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

The methodologies and interpretations presented herein are designed to be self-validating, providing not just data, but the scientific rationale behind the expected spectral features. This approach ensures that researchers can confidently apply these principles to the analysis of this and related furanic compounds.

Molecular Structure and Spectroscopic Overview

This compound possesses a furan ring substituted with a methyl group at the 5-position and a carboxylic acid at the 3-position. This substitution pattern dictates the electronic environment of each atom, giving rise to a unique spectroscopic fingerprint.

Caption: A generalized workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and the furan ring.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Characteristics |

| 3300 - 2500 | O-H stretch (Carboxylic Acid) | Strong, Broad | The broadness is due to hydrogen bonding between carboxylic acid dimers. [1][2] |

| ~3100 | C-H stretch (Furan) | Medium | Aromatic C-H stretching. |

| ~2950 | C-H stretch (Methyl) | Medium | Aliphatic C-H stretching. |

| 1760 - 1690 | C=O stretch (Carboxylic Acid) | Strong, Sharp | A characteristic and intense absorption for the carbonyl group. [1][3] |

| ~1600 & ~1500 | C=C stretch (Furan Ring) | Medium to Weak | Aromatic ring stretching vibrations. |

| 1320 - 1210 | C-O stretch (Carboxylic Acid) | Strong | Coupled with O-H bending. [1] |

| ~1020 | C-O-C stretch (Furan Ring) | Strong | Characteristic ether linkage vibration in the furan ring. [4] |

| 950 - 910 | O-H bend (Carboxylic Acid) | Medium, Broad | Out-of-plane bending. [1] |

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common and simple method for obtaining IR spectra of solid samples.

-

Instrument Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean.

-

Record a background spectrum of the empty ATR stage.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform a baseline correction if necessary.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum (Electron Ionization)

-

Molecular Ion (M⁺): The molecular weight of this compound (C₆H₆O₃) is 126.11 g/mol . A prominent molecular ion peak is expected at m/z = 126.

-

Key Fragmentation Pathways:

-

Loss of -OH (M-17): A common fragmentation for carboxylic acids, leading to an acylium ion at m/z = 109.

-

Loss of -COOH (M-45): Cleavage of the entire carboxylic acid group, resulting in a methylfuran cation at m/z = 81. This is often a significant peak.

-

Decarbonylation of Acylium Ion: The m/z = 109 fragment may lose carbon monoxide (CO) to give a fragment at m/z = 81.

-

Furan Ring Fragmentation: The furan ring itself can undergo fragmentation, although the initial losses from the carboxylic acid group are typically more prevalent. [5]

-

Caption: Primary fragmentation pathways for this compound in EI-MS.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction:

-

For a volatile solid, a direct insertion probe can be used. The sample is heated to promote vaporization into the ion source.

-

Alternatively, the sample can be dissolved in a suitable solvent and introduced via a gas chromatograph (GC-MS) for separation and analysis.

-

-

Ionization:

-

Electron Ionization (EI) at a standard energy of 70 eV is typically used to generate positive ions and induce fragmentation.

-

-

Mass Analysis:

-

A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

An electron multiplier detects the ions, and the signal is processed to generate the mass spectrum.

-

Conclusion

This technical guide provides a comprehensive, predictive overview of the key spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the provided experimental protocols, offer a solid foundation for researchers engaged in the synthesis, characterization, and application of this compound. By understanding the causal relationships between molecular structure and spectral output, scientists can approach the empirical analysis of this and related furanic structures with a high degree of confidence and scientific rigor.

References

-

Predict 1H proton NMR spectra. NMRDB.org. [Link]

-

NMR Predictor. Chemaxon Docs. [Link]

-

Predict - NMRium demo. NMRium. [Link]

-

IR: carboxylic acids. University of Calgary. [Link]

-

Some characteristic infra-red absorption frequencies of furan compounds. I. ResearchGate. [Link]

-

Predict 13C carbon NMR spectra. NMRDB.org. [Link]

-

CASPRE - 13 C NMR Predictor. CASPRE. [Link]

-

1 Perfect and Defective 13C-Furan-Derived Nanothreads from Modest-Pressure Synthesis Analyzed by 13C NMR Bryan Matsuura,1 Steven. ChemRxiv. [Link]

-

Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra. PMC - NIH. [Link]

-

[The substituent structures and characteristic infrared spectra of alpha-furan esters]. PubMed. [Link]

-

Predict 1H proton NMR spectra. NMRDB.org. [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]

-

The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

-

Carboxylation Enhances Fragmentation of Furan upon Resonant Electron Attachment. The Journal of Physical Chemistry A - ACS Publications. [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

(a) 1 H NMR and (b) 13 C NMR spectra of the furan-based copolyesters. ResearchGate. [Link]

-

2-Furancarboxylic acid. NIST WebBook. [Link]

-

The mass spectrum of the cations of furan obtained at an electron energy of 100 eV.. ResearchGate. [Link]

-

8.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

-

Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Imre Blank's Homepage. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

Sources

Unveiling a Potential Natural Product: A Technical Guide to the Elusive 5-Methylfuran-3-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

While a definitive discovery of 5-methylfuran-3-carboxylic acid as a natural product remains to be documented in scientific literature, the widespread occurrence of structurally similar furan derivatives in various biological systems strongly suggests its potential for natural existence. This technical guide provides a comprehensive overview of the current landscape of naturally occurring furan carboxylic acids, hypothesizes a plausible biosynthetic pathway for this compound, and offers detailed, field-proven analytical methodologies for its targeted discovery and quantification in complex natural matrices. This document serves as a foundational resource for researchers aiming to explore the untapped diversity of furan-based natural products and their potential applications.

Introduction: The Case for a Hidden Metabolite

Furan-containing compounds are a diverse class of heterocyclic molecules found throughout nature, exhibiting a wide array of biological activities. While many furan derivatives have been identified in plants, fungi, and bacteria, the specific isomer this compound has yet to be reported as a naturally occurring molecule. However, the established presence of closely related compounds, such as methyl 5-methyl-2-furancarboxylate in bacteria and 5-(hydroxymethyl)furan-2-carboxylic acid in fungi and human urine, provides a compelling rationale for its potential existence as a yet-undiscovered secondary metabolite or a metabolic byproduct.

This guide is structured to provide researchers with the necessary framework to investigate the natural occurrence of this compound. We will first review the known landscape of naturally occurring furan carboxylic acids, then propose a hypothetical biosynthetic route, and finally, detail robust analytical protocols for its detection and quantification.

The Known Landscape: Naturally Occurring Furan Carboxylic Acids

The natural world is replete with furan derivatives, many of which possess a carboxyl group. These compounds often arise from the metabolic transformation of other furan compounds or from the degradation of larger biomolecules.

| Compound Name | Natural Source(s) | Significance |

| Methyl 5-methyl-2-furancarboxylate | Bacteria (Saccharopolyspora erythraea, S. griseoflavus) | Demonstrates the microbial capacity for methylation and carboxylation of the furan ring. |

| 5-(Hydroxymethyl)furan-2-carboxylic acid | Fungi, Human urine | A common metabolite of 5-hydroxymethylfurfural (HMF), a product of the Maillard reaction in heated foods. |

| Furan-2-carboxylic acid (Furoic acid) | Microbial degradation of furfural | A key intermediate in the microbial catabolism of furan aldehydes. |

| Furan fatty acids | Plants | These compounds, with a furan ring within a fatty acid chain, act as antioxidants. |

This table summarizes the natural occurrence of furan carboxylic acids that are structurally related to this compound, providing a basis for its potential natural existence.

A Hypothetical Biosynthetic Pathway

The biosynthesis of this compound in a biological system has not been elucidated. However, based on known microbial metabolic pathways for other furan compounds, a plausible route can be hypothesized. The degradation of 2-methylfuran, a known environmental contaminant and a component of some foods, could serve as a starting point.

Caption: Hypothetical biosynthetic pathway for this compound from 2-methylfuran.

Causality Behind the Hypothesis: This proposed pathway is predicated on the well-documented microbial metabolism of furan and its derivatives. The initial epoxidation by a cytochrome P450 monooxygenase is a common activation step. Subsequent hydrolysis and oxidation by aldehyde dehydrogenases are standard enzymatic reactions in the degradation of aldehydes to carboxylic acids. While speculative, this pathway provides a logical starting point for investigating the biotransformation of 2-methylfuran and the potential formation of this compound.

Analytical Methodologies for Discovery and Quantification

The successful identification of this compound in a natural matrix hinges on the application of sensitive and selective analytical techniques. Given its expected low abundance, a multi-platform approach combining Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.

Sample Preparation: The Critical First Step

The choice of extraction method will depend on the matrix being investigated (e.g., fungal culture, plant extract, food sample).

4.1.1. Liquid-Liquid Extraction (LLE) from Aqueous Matrices (e.g., Fungal Culture Broth)

This protocol is designed for the extraction of organic acids from a liquid culture.

Protocol:

-

Centrifuge the culture broth to remove biomass.

-

Acidify the supernatant to pH 2-3 with HCl to protonate the carboxylic acid.

-

Extract the acidified supernatant three times with an equal volume of ethyl acetate.

-

Pool the organic extracts and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure.

-

Reconstitute the residue in a small volume of a suitable solvent for analysis.

4.1.2. Solid-Phase Extraction (SPE) from Complex Matrices (e.g., Plant Extracts, Food Samples)

SPE offers a more selective cleanup for complex samples.

Protocol:

-

Homogenize the sample in a suitable solvent (e.g., methanol/water).

-

Centrifuge and collect the supernatant.

-

Dilute the supernatant with water to reduce the organic solvent concentration.

-

Condition a polymeric reversed-phase SPE cartridge with methanol followed by water.

-

Load the diluted extract onto the SPE cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the furan carboxylic acids with methanol or acetonitrile.

-

Evaporate the eluate and reconstitute for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds. Due to the polarity of the carboxylic acid group, derivatization is essential to improve chromatographic performance and sensitivity.

4.2.1. Derivatization Protocol: Silylation

Silylation replaces the acidic proton of the carboxylic acid with a non-polar trimethylsilyl (TMS) group.

Protocol:

-

To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Add 50 µL of pyridine (as a catalyst).

-

Heat the mixture at 70°C for 30 minutes.

-

Cool to room temperature before injection into the GC-MS.

4.2.2. GC-MS Parameters

| Parameter | Setting |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Injector Temperature | 250°C |

| Oven Program | Start at 60°C (hold 2 min), ramp to 280°C at 10°C/min (hold 5 min) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Scan Range | m/z 40-400 |

Caption: Workflow for the GC-MS analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is well-suited for the analysis of polar compounds and does not typically require derivatization.

4.3.1. LC-MS Parameters

| Parameter | Setting |

| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Electrospray Ionization (ESI) in negative mode |

| Mass Analyzer | Triple Quadrupole (QqQ) for targeted analysis or high-resolution mass spectrometry (HRMS) for discovery |

Trustworthiness of Protocols: The provided protocols are based on established and widely validated methods for the analysis of organic acids and furan derivatives in complex matrices. The use of internal standards, rigorous quality control samples, and confirmation of identity through mass spectral library matching and comparison with an authentic standard (commercially available) will ensure the self-validating nature of these analytical systems.

Conclusion and Future Outlook

The natural occurrence of this compound remains an open question, representing an exciting frontier in natural product research. The information and methodologies presented in this guide provide a robust framework for its discovery and characterization. The identification of this compound in a natural source would not only expand our knowledge of furan metabolism but could also unveil a novel bioactive molecule with potential applications in the pharmaceutical and agrochemical industries. The path to discovery is now laid out; the exploration awaits.

References

The references for the general statements and methodologies described in this guide are based on the collective knowledge from the search results. For specific protocols, it is recommended to consult the primary literature cited within the search snippets.

Furan-3-Carboxylic Acid Derivatives: A Technical Guide to Synthesis and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The furan nucleus, a five-membered aromatic heterocycle, is a cornerstone of medicinal chemistry, appearing in a multitude of pharmacologically active compounds.[1][2] This guide focuses on a specific, highly versatile subclass: furan-3-carboxylic acid and its derivatives. The unique electronic and structural properties imparted by the 3-carboxy functional group make this scaffold a valuable starting point for the synthesis of novel therapeutic agents.[3] We will explore key synthetic methodologies, delve into the diverse pharmacological applications of these derivatives—ranging from antimicrobial to anticancer and anti-inflammatory agents—and provide detailed protocols and visual aids to facilitate both understanding and practical application in the laboratory. This document serves as an in-depth resource for researchers aiming to leverage the furan-3-carboxylic acid core in modern drug design and development.

Introduction: The Strategic Importance of the Furan-3-Carboxylic Acid Scaffold

Heterocyclic compounds are fundamental to medicinal chemistry, and the furan ring is a privileged structure due to its presence in numerous natural products and synthetic drugs.[1][2] Its capacity for a wide range of chemical transformations and biological interactions makes it an attractive scaffold for drug discovery.[1][3] When functionalized with a carboxylic acid at the 3-position, the furan ring's chemical personality is significantly enhanced. This functional group serves as a versatile handle for a variety of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR). Furthermore, the carboxylic acid moiety can participate in key hydrogen bonding interactions with biological targets, often enhancing the binding affinity and selectivity of the molecule. This guide provides a comprehensive overview of the synthesis, biological activity, and therapeutic potential of this important class of compounds.

Synthetic Strategies: From Core Synthesis to Derivatization

The synthesis of furan-3-carboxylic acid and its derivatives can be approached through several strategic routes. The choice of method often depends on the desired substitution pattern and the available starting materials.

Synthesis of the Furan-3-Carboxylic Acid Core

A convenient and effective method for synthesizing the core furan-3-carboxylic acid involves the aromatization of a dihydrofuran precursor. One notable approach starts with 4-trichloroacetyl-2,3-dihydrofuran. This intermediate can be aromatized, followed by a nucleophilic displacement of the trichloromethyl group by hydroxide to yield furan-3-carboxylic acid.[4] This method is advantageous as the trichloromethyl group also serves as a precursor for the synthesis of various derivatives like amides and esters through nucleophilic substitution with amines and alcohols, respectively.[4]

Another important synthetic precursor is 3-furoic acid, which is commercially available and can be used to generate a wide array of derivatives.

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group is a gateway to a vast chemical space. Standard organic chemistry transformations can be employed to generate diverse libraries of compounds for biological screening.

-

Amide Formation: Coupling of furan-3-carboxylic acid with various amines is a common strategy to produce furan-3-carboxamides. This can be achieved by first converting the carboxylic acid to its more reactive acid chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with a primary or secondary amine.[5][6] This approach has been successfully used to synthesize series of N-arylfuran-3-carboxamides with potent biological activities.[6]

-

Esterification: Esters of furan-3-carboxylic acid can be readily prepared through Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst) or by reacting the corresponding acyl chloride with an alcohol.

The ability to easily diversify the amide or ester group allows for fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for drug development.

Diagram 1: General Synthetic Pathways to Furan-3-Carboxylic Acid Derivatives

Caption: Synthetic routes to furan-3-carboxylic acid and its primary derivatives.

Pharmacological Significance and Applications

Furan-3-carboxylic acid derivatives have demonstrated a remarkable breadth of biological activities, making them promising candidates for various therapeutic areas.

Antimicrobial Agents

The search for novel antimicrobial agents is a global health priority. Furan-3-carboxylic acid derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal properties.

-

Antibacterial and Antifungal Activity: Several studies have reported the synthesis of furan-3-carboxamides with significant in vitro activity against a panel of microorganisms, including yeasts, fungi, and bacteria.[5] The mechanism of action can vary, but some derivatives have been shown to inhibit essential microbial enzymes. Natural furan-carboxylic acids have also been isolated from Penicillium species and shown to possess inhibitory activities against Escherichia coli, Staphylococcus aureus, and Candida albicans with MIC values in the low microgram per milliliter range.[7]

-

Structure-Activity Relationship (SAR) Insights: In a study focused on derivatives of a natural furanoid compound, 2-heptyl-5-hexylfuran-3-carboxylic acid (HHCA), it was found that peptide-containing derivatives displayed superior antifungal potency compared to their hydrazide, amide, and ester counterparts against plant pathogens like Botrytis cinerea and Sclerotinia sclerotiorum.[8] This highlights the importance of the substituent on the carboxylic acid moiety in dictating biological activity.

| Derivative Type | Target Organism(s) | Observed Activity | Reference |

| Furan-3-carboxamides | Bacteria, Fungi, Yeast | Significant in vitro antimicrobial activity | [5] |

| Natural Thiophene-containing Furancarboxylic Acids | E. coli, S. aureus, C. albicans | MIC values ranging from 0.9 to 7.0 µg/mL | [7] |

| Peptide derivatives of HHCA | B. cinerea, S. sclerotiorum | Potent antifungal activity, superior to other derivatives | [8] |

Anticancer Agents

The furan scaffold is present in several natural and synthetic compounds with cytotoxic activity against cancer cell lines.[9][10] Derivatives of furan-3-carboxylic acid have been specifically investigated for their potential as anticancer drugs.

-

Cytotoxic Activity: A recent study detailed the design and synthesis of a series of furan-pyridinone compounds derived from furan-3-carboxylic acid. These compounds were evaluated for their anticancer activity against esophageal cancer cell lines (KYSE70 and KYSE150), with some derivatives showing potent cytotoxic effects with low IC50 values.[11] Another study identified a 2,5-dimethyl-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]furan-3-carboxamide as a hit compound with significant antitumor activity (GI50 value of 4.22 µM) in the National Cancer Institute's screening program.[6]

-

Mechanism of Action: While the precise mechanisms are often complex and compound-specific, some furan-containing carboxylic acids are known to induce apoptosis (programmed cell death) and inhibit cancer cell proliferation.[9] For instance, some benzofuran carboxylic acid derivatives have been shown to be highly and selectively toxic to leukemia cells, inducing apoptosis.[12]

Anti-inflammatory Agents

Chronic inflammation is implicated in a wide range of diseases. Furan-3-carboxylic acid derivatives have also been explored for their anti-inflammatory potential.

-

In Vivo Efficacy: In a study investigating the anti-inflammatory activity of 2,4-dimethyl- and 2,5-dimethyl-N-arylfuran-3-carboxamides, several compounds demonstrated significant activity in a carrageenan-induced paw edema model in rats.[6] Notably, some derivatives exhibited anti-inflammatory effects comparable to or even exceeding that of the standard drug ibuprofen.[6] The compound identified as a potent anticancer agent, 2,5-dimethyl-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]furan-3-carboxamide, was also found to be an effective anti-inflammatory agent.[6]

Diagram 2: Therapeutic Landscape of Furan-3-Carboxylic Acid Derivatives

Caption: Major therapeutic applications of furan-3-carboxylic acid derivatives.

Case Study: Detailed Protocol for the Synthesis of a Biologically Active Furan-3-Carboxamide

This section provides a representative protocol for the synthesis of a furan-3-carboxamide, a class of compounds with demonstrated antimicrobial and anticancer activity.[5][6] This protocol is based on the general two-step procedure of forming an acid chloride followed by amidation.

Objective: To synthesize N-phenylfuran-3-carboxamide from furan-3-carboxylic acid.

Self-Validation System: The success of each step is validated through standard analytical techniques. The formation of the acid chloride is inferred by the subsequent successful amidation. The final product's identity and purity are confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), with expected spectral data provided.

Step 1: Synthesis of Furan-3-carbonyl chloride

-

Materials:

-

Furan-3-carboxylic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (2.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle.

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend furan-3-carboxylic acid in anhydrous DCM.

-

Slowly add thionyl chloride to the suspension at room temperature with stirring.

-

Attach a reflux condenser and heat the reaction mixture to reflux (approx. 40°C) for 2-3 hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

-

Causality and Insights: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid to the more reactive acid chloride. The reaction is performed under anhydrous conditions to prevent the hydrolysis of the acid chloride back to the carboxylic acid. The crude furan-3-carbonyl chloride is typically used directly in the next step without further purification due to its reactivity.

Step 2: Synthesis of N-phenylfuran-3-carboxamide

-

Materials:

-

Crude furan-3-carbonyl chloride from Step 1 (1.0 eq)

-

Aniline (1.1 eq)

-

Triethylamine (Et₃N) or Pyridine (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Separatory funnel, magnetic stirrer, standard glassware for workup.

-

-

Procedure:

-

Dissolve the crude furan-3-carbonyl chloride in anhydrous DCM in a clean, dry flask and cool the solution in an ice bath (0°C).

-

In a separate flask, dissolve aniline and triethylamine in anhydrous DCM.

-

Add the aniline/triethylamine solution dropwise to the stirred solution of the acid chloride at 0°C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours.

-

Upon completion (monitored by TLC), quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer successively with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification and Characterization:

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

-

Expected ¹H NMR (CDCl₃): Signals corresponding to the furan ring protons (typically in the range of δ 6.5-8.0 ppm), the phenyl group protons (δ 7.0-7.6 ppm), and a broad singlet for the N-H proton.

-

Expected MS (ESI+): A peak corresponding to the molecular ion [M+H]⁺.

-

-

Causality and Insights: Triethylamine or another non-nucleophilic base is crucial to neutralize the HCl gas produced during the reaction, driving the equilibrium towards the product. The aqueous workup is designed to remove any unreacted starting materials and the triethylammonium hydrochloride salt.

Future Perspectives and Conclusion

The furan-3-carboxylic acid scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its synthetic tractability and proven track record in yielding biologically active molecules ensure its continued relevance in medicinal chemistry. Future research will likely focus on:

-

Novel Synthetic Methodologies: Development of more efficient, atom-economical, and environmentally friendly methods for the synthesis and diversification of the furan core.

-

Exploring New Biological Targets: Screening of furan-3-carboxylic acid derivative libraries against a wider range of biological targets to uncover new therapeutic applications.

-

Advanced Drug Delivery: Formulation of potent furan-based compounds into advanced drug delivery systems to improve their pharmacokinetic profiles and reduce potential toxicity.

References

- NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Innovation: The Diverse Applications of Furan-3-Carboxylic Acid. Vertex AI Search.

- Zanatta, N., et al. (2007). Synthesis, antimicrobial activity, and QSAR studies of furan-3-carboxamides. Bioorganic & Medicinal Chemistry, 15(5), 1947-58.

- Zanatta, N., et al. Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. ResearchGate.

- Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents. (2024). PubMed.

- Matiichuk, Y. (2024). Synthesis and biological activity of furancarboxylic acid derivatives. Academic Texts of Ukraine.

- Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. (2024). MDPI.

- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2024). Oriental Journal of Chemistry.

- Unraveling the Anti-Cancer Potential of Furan-Containing Carboxylic Acids: A Comparative Guide. Benchchem.

- Chang, J.-L., et al. (2020). Antimicrobial Furancarboxylic Acids from a Penicillium sp. Journal of Natural Products.

- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). International Journal of Nutrition, Pharmacology, Neurological Diseases.

- Synthesis and Structural Characterization of Derivatives of 2- and 3-Benzo[b]furan Carboxylic Acids with Potential Cytotoxic Activity. (2005). ResearchGate.

- 3-Furoic acid 98 488-93-7. Sigma-Aldrich.

- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). PMC.

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, antimicrobial activity, and QSAR studies of furan-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Matiichuk Y. Synthesis and biological activity of furancarboxylic acid derivatives [uacademic.info]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Introduction: The Ascendancy of the Furan Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity of Furan-Based Compounds

The furan ring, a five-membered aromatic heterocycle containing a single oxygen atom, represents a cornerstone of medicinal chemistry.[1][2] Its deceptively simple structure belies a chemical versatility that has propelled it into the core of numerous pharmacologically active compounds, from blockbuster drugs to promising clinical candidates.[3] Furan and its derivatives are not only prevalent in natural products like essential oils and terpenoids but are also readily synthesized, making them an invaluable scaffold for drug design.[2][4][5] The ring's unique electronic and steric characteristics allow it to function as a bioisostere for other aromatic systems, such as the phenyl group, often conferring improved metabolic stability, receptor binding affinity, and overall pharmacokinetic profiles.[1] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the diverse biological activities of furan-based compounds, delving into their structure-activity relationships, mechanisms of action, and the experimental methodologies used to validate their therapeutic potential.

Chapter 1: The Furan Scaffold: A Privileged Structure in Medicinal Chemistry

The utility of the furan ring in drug design stems from its distinct physicochemical properties. As a planar, aromatic system, it can engage in π–π stacking interactions with biological targets.[1] The presence of the oxygen heteroatom introduces polarity and the capacity to act as a hydrogen bond acceptor, enhancing interactions with receptor sites while modulating the molecule's hydrophilic-lipophilic balance.[1][5]

Electrophilic substitution reactions on the furan ring typically occur at the electron-rich 2-position, providing a straightforward handle for chemical modification.[1] This chemical tractability, combined with the stability of the ring, allows for the systematic derivatization of furan-based molecules to optimize their biological activity.[3] The ability of the furan nucleus to serve as a versatile building block has led to its incorporation into a wide array of therapeutic agents targeting a vast range of human diseases.[6][7][8]

Chapter 2: Structure-Activity Relationships (SAR) of Furan Derivatives

The biological activity of a furan-based compound is not inherent to the ring itself but is profoundly influenced by the nature and position of its substituents. A slight modification in the substitution pattern can lead to a dramatic shift in pharmacological properties.[8][9] Understanding these structure-activity relationships (SAR) is paramount for the rational design of new, more potent, and selective therapeutic agents.

Modifications at the 2- and 5-positions of the furan ring are particularly crucial for modulating bioactivity.[1] For instance, the introduction of electron-withdrawing groups, such as a nitro group at the 5-position, is a well-established strategy for enhancing the antimicrobial and anticancer properties of furan derivatives.[1] This is exemplified by the antibiotic nitrofurantoin, where the nitro group is essential for its mechanism of action.[1]

| Position | Substituent Type | Impact on Biological Activity | Example Therapeutic Area |

| C2, C5 | Electron-Withdrawing (e.g., -NO₂) | Often increases potency by facilitating reductive bioactivation or enhancing target binding. | Antimicrobial, Anticancer[1] |

| C2, C5 | Bulky/Aromatic Groups | Can enhance binding to hydrophobic pockets in enzymes or receptors. | Anticancer, Enzyme Inhibition[10][11] |

| C3, C4 | Various Substituents | Modifications are less common but can be used to fine-tune steric and electronic properties. | Anti-inflammatory[7] |

| Fusion | Fused to another ring (e.g., Benzofuran) | Creates a larger, more rigid scaffold that can confer novel activities or enhance existing ones. | Anticancer, Neuroprotective[10][12][13] |

Chapter 3: Major Biological Activities and Mechanisms of Action

Furan-containing molecules exhibit a remarkably broad spectrum of biological activities, a testament to the scaffold's versatility.[1][7]

Antimicrobial Activity

Furan derivatives have long been recognized for their potent antibacterial and antifungal properties.[14][15] The nitrofuran class of antibiotics, including nitrofurantoin, serves as a classic example.

Mechanism of Action: The antimicrobial effect of nitrofurans is dependent on the reductive activation of the 5-nitro group within the microbial cell.[1] Bacterial flavoproteins reduce the nitro group, generating highly reactive electrophilic intermediates. These intermediates are indiscriminate in their targets, covalently binding to and damaging a wide range of cellular macromolecules, including ribosomal proteins and DNA, ultimately leading to cell death.[1] This multi-targeted mechanism is thought to be a reason for the low incidence of acquired bacterial resistance to nitrofurantoin.

Anticancer Activity

The furan nucleus is a key structural motif in many compounds developed as anticancer agents.[16][17][18] These compounds exert their effects through diverse mechanisms, including the induction of apoptosis, inhibition of crucial signaling pathways, and disruption of microtubule dynamics.[1][19]

Mechanism of Action: Certain furan derivatives have been shown to exhibit potent antiproliferative activity by targeting key cellular signaling pathways that are often dysregulated in cancer.[17][18] For example, studies have demonstrated that some furan compounds can suppress the PI3K/Akt and Wnt/β-catenin signaling pathways.[18] This is achieved by promoting the activity of the tumor suppressor PTEN, which in turn inhibits these pro-survival pathways, leading to decreased cancer cell proliferation and survival.[18]